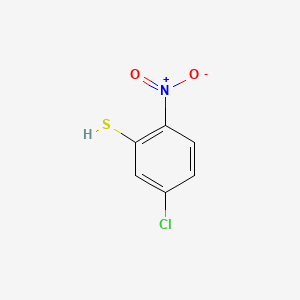
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an amino group, a propan-2-yloxy group, and an acetate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the piperidine ring.
Attachment of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is attached to the aromatic ring.
Formation of the acetate ester: This final step involves esterification, where the acetate group is introduced to the piperidine ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反応の分析
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the propan-2-yloxy group can be replaced with other substituents.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis.
科学的研究の応用
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE involves its interaction with specific molecular targets. The amino group and the propan-2-yloxy group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The acetate ester may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
類似化合物との比較
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE can be compared with other piperidine derivatives, such as:
1-[4-Amino-3-(methoxy)phenyl]piperidin-4-yl acetate: This compound has a methoxy group instead of a propan-2-yloxy group, which may result in different chemical and biological properties.
1-[4-Amino-3-(ethoxy)phenyl]piperidin-4-yl acetate: The ethoxy group in this compound can lead to variations in reactivity and activity compared to the propan-2-yloxy derivative.
1-[4-Amino-3-(butoxy)phenyl]piperidin-4-yl acetate: The butoxy group introduces additional steric hindrance, which can affect the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
[1-(4-amino-3-propan-2-yloxyphenyl)piperidin-4-yl] acetate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)20-16-10-13(4-5-15(16)17)18-8-6-14(7-9-18)21-12(3)19/h4-5,10-11,14H,6-9,17H2,1-3H3 |
InChIキー |
YKTNHJXQXRHFAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)OC(=O)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)



![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)
![tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8751352.png)



![1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8751387.png)
